molecular formula C18H28N2O3S B4582716 1-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

1-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

Cat. No.: B4582716
M. Wt: 352.5 g/mol
InChI Key: KSLWXUONVSOYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves several steps, typically starting with the preparation of the piperazine ring followed by the introduction of the isobutylphenyl and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE stands out due to its unique chemical structure and properties. Similar compounds include:

  • 1,4-Bis[(4-isobutylphenyl)sulfonyl]piperazine
  • 1-[(4-Isobutylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

IUPAC Name

2-methyl-1-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14(2)13-16-5-7-17(8-6-16)24(22,23)20-11-9-19(10-12-20)18(21)15(3)4/h5-8,14-15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLWXUONVSOYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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